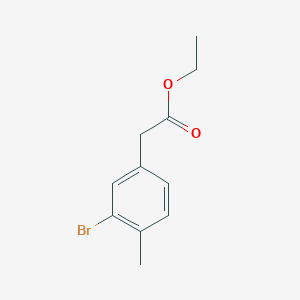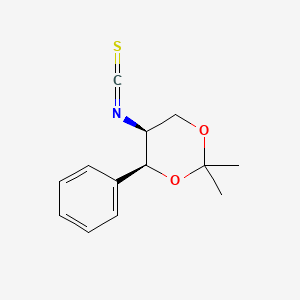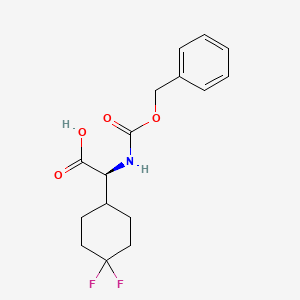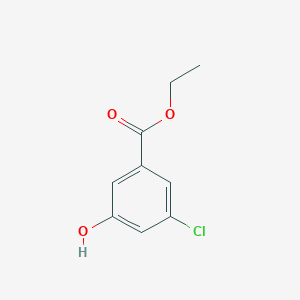
Ethyl 3-bromo-4-methylphenylacetate, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-bromo-4-methylphenylacetate is a chemical compound with the CAS number 1201633-86-4 . It is used in research and is part of the benzene compounds category . The molecular formula is C11H13BrO2 .
Synthesis Analysis
The synthesis of Ethyl 3-bromo-4-methylphenylacetate involves several steps. One method involves the use of dimethylsulfide and borane in tetrahydrofuran under an inert atmosphere . Another method involves the use of hydrogen chloride for 3.5 hours under reflux . More detailed synthesis methods can be found in the references .Molecular Structure Analysis
The molecular structure of Ethyl 3-bromo-4-methylphenylacetate consists of 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The molecular weight is 257.12 .Physical And Chemical Properties Analysis
Ethyl 3-bromo-4-methylphenylacetate has a molecular weight of 257.12 . It is stored in a dry room at room temperature . The boiling point is not specified . The density is predicted to be 1.344±0.06 g/cm3 . The boiling point is predicted to be 303.2±27.0 °C .科学的研究の応用
Organic Synthesis and Chemical Reactions
Ethyl 3-bromo-4-methylphenylacetate serves as a precursor or intermediate in the synthesis of various organic compounds. For instance, it can be involved in reactions with phenols in the presence of aluminum chloride, leading to derivatives that are intermediates in the Pechmann reaction, which is used for synthesizing coumarins (Kimura et al., 1982). Such reactions are foundational in creating complex organic molecules for further research and development in pharmaceuticals and materials science.
Chiral Separation Studies
The compound can be used in studies focusing on chiral separation, an essential aspect of pharmaceutical research where the enantiomeric purity of a drug can significantly affect its efficacy and safety. For example, enantiomeric resolution and simulation studies of related bromo-ethyl compounds on a Chiralpak IA column have been documented, providing insights into chiral recognition mechanisms and the role of interactions like hydrogen bonding in chiral resolution (Ali et al., 2016).
Synthesis of Heterocyclic Compounds
Ethyl 3-bromo-4-methylphenylacetate can be used in the synthesis of heterocyclic compounds, which are a central theme in medicinal chemistry due to their presence in many biologically active molecules. Research has shown the synthesis of novel succinimide derivatives with potential antifungal activities, highlighting the role of bromophenyl derivatives in developing new therapeutic agents (Cvetković et al., 2019).
Antimicrobial Agent Development
The structural features of ethyl 3-bromo-4-methylphenylacetate derivatives make them suitable candidates for the development of antimicrobial agents. For instance, research into substituted phenyl azetidines, potentially synthesized using related bromophenyl compounds, has shown promising antimicrobial properties, indicating the potential for developing new antibiotics or disinfectants (Doraswamy & Ramana, 2013).
Radical Scavenging and Antioxidant Research
Compounds derived from ethyl 3-bromo-4-methylphenylacetate may exhibit radical scavenging activities, contributing to antioxidant research crucial in understanding oxidative stress and its implications in various diseases, including cancer and neurodegenerative disorders. Studies on marine red algae have identified bromophenol derivatives with significant scavenging activity, underscoring the importance of such compounds in natural product chemistry and potential therapeutic applications (Li et al., 2012).
Safety and Hazards
Ethyl 3-bromo-4-methylphenylacetate is labeled with the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
ethyl 2-(3-bromo-4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-3-14-11(13)7-9-5-4-8(2)10(12)6-9/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYLPGRUDFNAQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-bromo-4-methylphenyl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6325254.png)




